molecular formula C11H17ClN2OS B2977431 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride CAS No. 1353987-25-3

3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2977431
CAS No.: 1353987-25-3
M. Wt: 260.78
InChI Key: DYTYGFNIPDMBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride (CAS 1353987-25-3) is a chemical compound with the molecular formula C11H17ClN2OS and a molecular weight of 260.78 g/mol . This small molecule features a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry research . Compounds based on the thiophene-carboxamide pharmacophore are frequently investigated for their potential biological activities. Recent scientific literature highlights that similar structural motifs, combining thiophene with nitrogen-containing heterocycles like piperidine, are being explored in the design and synthesis of novel molecules with antiproliferative properties . As a key intermediate or building block, this compound provides researchers with a versatile template for further chemical modification and structure-activity relationship (SAR) studies in drug discovery projects. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Properties

IUPAC Name

3-methyl-N-piperidin-3-ylthiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c1-8-4-6-15-10(8)11(14)13-9-3-2-5-12-7-9;/h4,6,9,12H,2-3,5,7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYGFNIPDMBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-methylthiophene-2-carboxylic acid with piperidin-3-ylamine under specific conditions to form the carboxamide intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Core Structure Substituents Amine Moiety Salt Form References
3-Methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride Thiophene 3-methyl Piperidin-3-yl Hydrochloride
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride Benzo[b]thiophene 7-chloro Quinuclidin-3-yl Hydrochloride
(R)-7-Bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC) Benzo[b]thiophene 7-bromo Piperidin-3-yl Free base
M8-B hydrochloride Thiophene 4-(benzyloxy)-3-methoxybenzyl 2-Aminoethyl Hydrochloride
6-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide hydrochloride Benzo[b]thiophene 6-(4-piperidin-phenyl) Piperidin-4-ylmethyl Hydrochloride

Key Observations :

  • Core Structure : Thiophene vs. benzo[b]thiophene influences aromatic stacking and binding pocket interactions. Benzo[b]thiophene derivatives exhibit enhanced planarity and lipophilicity .
  • Substituents : Halogens (Cl, Br) at the 7-position in benzo[b]thiophene analogs improve receptor subtype selectivity (e.g., β2* vs. β4* nAChRs) .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles

Compound Name Target/Mechanism Therapeutic Area Efficacy Notes References
This compound Hypothesized: nAChRs or TRP channels CNS disorders (speculative) Structural similarity to Br-PBTC
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride α7 nAChR agonist Alzheimer’s disease Phase III trials for cognitive enhancement
Br-PBTC Type II PAM for β2/β4 nAChRs Neuromodulation Prolongs channel opening; no β3/β6 activity
M8-B hydrochloride TRPM8 antagonist Dry eye disease, neuropathic pain Reduces ocular inflammation
6-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide hydrochloride Anticancer (in vitro) Oncology Inhibits proliferation via kinase modulation

Key Findings :

  • Receptor Specificity : Br-PBTC demonstrates subtype selectivity for β2/β4 nAChRs, attributed to its 7-bromo substitution and piperidine moiety .
  • Therapeutic Diversification : Despite structural similarities, applications range from Alzheimer’s (quinuclidine-based analogs) to oncology (piperidinylmethyl derivatives) .

Solubility and Crystallinity

  • Hydrochloride salts dominate for improved aqueous solubility.
  • Solvate forms (e.g., isopropanol, acetone) are reported for quinuclidine analogs, impacting formulation stability .

Structure–Activity Relationship (SAR) Insights

  • Substituent Effects :
    • Electron-withdrawing groups (Cl, Br) : Enhance binding to nicotinic receptors .
    • Methyl groups : Increase metabolic stability but may reduce potency compared to halogens .
  • Amine Rigidity : Quinuclidine’s constrained structure improves α7 nAChR affinity over piperidine .

Biological Activity

3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a piperidine moiety and a carboxamide functional group. Its chemical structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the molecular formula. The presence of the thiophene and piperidine rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a related compound showed an IC50 value of 31.64 μM against DNA gyrase and 2.67 μM against dihydrofolate reductase (DHFR), indicating potent inhibitory effects on bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTargetIC50 (μM)
Compound ADNA gyrase31.64
Compound BDHFR2.67
This compoundTBDTBD

The minimum inhibitory concentration (MIC) values for various derivatives have ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting their effectiveness in inhibiting bacterial growth .

Anticancer Activity

The compound's potential anticancer activity has also been explored. A study indicated that piperidine derivatives could induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics like bleomycin . The mechanism involves the inhibition of IKKb, which plays a crucial role in cancer progression.

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineActivity Level
Piperidine Derivative AFaDu (hypopharyngeal)High
Piperidine Derivative BVarious (breast, lung)Moderate

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of thiophene derivatives, it was found that compounds similar to this compound displayed significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .
  • Cancer Treatment : A multi-targeted approach was adopted to assess the efficacy of piperidine derivatives against various cancer types. The results indicated that these compounds not only inhibited tumor growth but also exhibited low cytotoxicity levels, making them promising candidates for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.